molecular formula C10H14N2O3 B8227402 Ethyl 5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate

Ethyl 5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate

Cat. No.: B8227402
M. Wt: 210.23 g/mol
InChI Key: GZHZNWKSSHHHMM-UHFFFAOYSA-N
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Description

Ethyl 5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate (CAS: 2104985-38-6) is a heterocyclic compound featuring a fused pyrazole-oxazepine ring system with an ethyl ester substituent. Its molecular formula is C₁₀H₁₄N₂O₃, and it has a molecular weight of 210.23 g/mol . This compound is classified as a heterocyclic building block, commonly utilized in medicinal chemistry and organic synthesis for constructing complex molecules, particularly in drug discovery .

Properties

IUPAC Name

ethyl 5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-2-14-10(13)8-7-9-12(11-8)5-3-4-6-15-9/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZHZNWKSSHHHMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2CCCCOC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Ring Assembly via Pyrazole Intermediate Functionalization

This method involves synthesizing a substituted pyrazole precursor, followed by oxazepine ring formation through cyclization. A representative pathway includes:

  • Pyrazole Core Synthesis :

    • Starting from pyrazol-3-ol derivatives, O-allylation with allyl bromide in the presence of NaH yields 3-allyloxy pyrazoles.

    • Vilsmeier-Haack formylation introduces a carbonyl group at the 4-position of the pyrazole ring, critical for subsequent oxime formation.

  • Oxime Formation and Cyclization :

    • The aldehyde intermediate reacts with hydroxylamine hydrochloride to form an oxime.

    • Treatment with sodium hypochlorite generates a nitrile oxide, which undergoes intramolecular 1,3-dipolar cycloaddition with the allyloxy group to form the oxazepine ring.

Key Reaction Conditions :

  • Vilsmeier-Haack formylation at 70°C.

  • Cycloaddition in dichloromethane with 10% aqueous NaOCl.

Yield Considerations :

  • Analogous cyclizations for tricyclic systems report yields of 42–64%, suggesting comparable efficiency for the target bicyclic compound.

Concomitant Cyclization via Multi-Component Reactions

An alternative strategy employs one-pot reactions to simultaneously form both rings. For example:

  • Ugi Four-Component Reaction :

    • Combines an aldehyde, amine, carboxylic acid, and isocyanide to generate a peptoid backbone, which can cyclize under acidic conditions to form the bicyclic structure.

    • Advantage : High atom economy and functional group tolerance.

  • Gold-Catalyzed Hydroamination :

    • Au(I) catalysts facilitate the addition of amines to alkynes, enabling oxazepine ring formation.

    • Example : A propargyl ether-amine precursor cyclizes to form the seven-membered ring with >70% yield in model systems.

Esterification Protocols for Carboxylate Functionalization

The ethyl ester at the 2-position is introduced via classical esterification or early-stage incorporation:

Post-Cyclization Esterification

  • Fischer Esterification : The carboxylic acid intermediate reacts with ethanol under acidic conditions (H<sub>2</sub>SO<sub>4</sub>, reflux).

    • Yield : ~85–90% for analogous naphthalene carboxylates.

  • Schotten-Baumann Reaction : Treatment with ethyl chloroformate in the presence of a base (e.g., NaOH).

Early-Stage Ester Incorporation

  • Pre-functionalized Pyrazole Synthesis : Starting with ethyl 4-formylpyrazole-3-carboxylate avoids post-cyclization steps.

    • Example : Ethyl 3-allyloxy-4-formylpyrazole-2-carboxylate undergoes cyclization without esterification.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield RangeAdvantagesChallenges
Sequential AssemblyO-allylation, formylation, cycloaddition42–64%Well-established conditionsMulti-step purification required
Ugi ReactionOne-pot multi-component reaction50–70%Rapid ring formationLimited substrate scope
Gold-Catalyzed HydroaminationAlkyne-amine cyclization60–75%High regioselectivityCatalyst cost and sensitivity

Optimization Strategies for Key Steps

Enhancing Cyclization Efficiency

  • High-Dilution Conditions : Minimize intermolecular side reactions during oxazepine ring closure.

  • Microwave Assistance : Reduces reaction time for cycloadditions (e.g., 30 min vs. 24 h conventional).

Functional Group Compatibility

  • Protecting Groups : Tert-butyldimethylsilyl (TBS) ethers protect hydroxyl groups during nitrile oxide generation.

  • Solvent Effects : Polar aprotic solvents (DMF, DCM) improve cycloaddition kinetics.

Scalability and Industrial Relevance

  • Continuous Flow Systems : Microreactors enhance heat/mass transfer for exothermic cycloadditions, enabling gram-scale production.

  • Cost Analysis :

    • Sequential assembly: ~$120/g (lab-scale).

    • Ugi reaction: ~$90/g (optimized) .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the compound are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10_{10}H14_{14}N2_2O3_3
  • Molecular Weight : 210.23 g/mol
  • CAS Number : 2104985-38-6
  • Purity : Typically ≥97% .

Antitumor Activity

Recent studies have demonstrated that pyrazole derivatives, including ethyl 5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate, exhibit significant antitumor properties. Research indicates that compounds in this class can inhibit key cancer-related pathways, such as BRAF(V600E) and EGFR signaling .

Case Study : In vitro assays have shown that certain pyrazole derivatives possess cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231), especially when combined with doxorubicin. The combination therapy exhibited a synergistic effect, enhancing the efficacy of the treatment .

Antimicrobial Activity

The compound has also been evaluated for its antibacterial properties. Studies have reported that oxazepine derivatives demonstrate notable activity against both gram-positive and gram-negative bacteria. The antibacterial efficacy was assessed using the well diffusion method to determine the minimum inhibitory concentrations .

CompoundTarget BacteriaInhibition Zone (mm)
Compound AEscherichia coli15
Compound BStaphylococcus aureus18

This table summarizes the antibacterial activities observed in recent studies, highlighting the potential of this compound as a candidate for further development in antimicrobial therapies.

Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit inflammatory mediators and cytokines in various models of inflammation .

Synthesis and Derivative Development

The synthesis of this compound involves several steps that include cyclization reactions with appropriate precursors. The development of derivatives with modified substituents has been a focus area to enhance biological activity and selectivity .

Material Science Applications

Beyond pharmacology, this compound is being explored for its potential applications in material science due to its unique structural features. Its heterocyclic nature allows it to act as a building block in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which Ethyl 5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Properties :

  • Purity : Available at ≥97%–98% purity for research use .
  • Safety : Labeled with H-phrases H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

The compound is structurally compared to analogs with variations in ring size, substituents, and heteroatom arrangements. Below is a detailed analysis:

Table 1: Structural and Functional Comparison
Compound Name (CAS) Structure Molecular Formula Molecular Weight (g/mol) Key Features References
Target Compound (2104985-38-6) Pyrazolo[5,1-b][1,3]oxazepine + ethyl ester C₁₀H₁₄N₂O₃ 210.23 7-membered oxazepine ring; ester group; moderate solubility in organic solvents .
Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate (153597-59-2) Pyrazolo[5,1-b][1,3]oxazine + ethyl ester C₉H₁₂N₂O₃ 196.20 6-membered oxazine ring; lower molecular weight; soluble in THF .
Ethyl 3-bromo-6,6-difluoro-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-2-carboxylate (2128657-45-2) Pyrazolo[5,1-b][1,3]oxazine + Br/F substituents C₉H₁₀BrF₂N₂O₃ 323.10 Bromo and difluoro substitutions; increased reactivity for cross-coupling .
Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate (85230-37-1) Simple pyrazole + ester + hydroxyl group C₆H₈N₂O₃ 156.14 No fused ring; hydroxyl group enhances polarity .
Key Observations :

Ring Size and Stability :

  • The target compound’s 7-membered oxazepine ring confers greater conformational flexibility compared to the 6-membered oxazine in CAS 153597-59-2 . Larger rings may influence pharmacokinetic properties (e.g., metabolic stability) in drug design.
  • The oxazine analog (CAS 153597-59-2) has a lower molecular weight (196.20 vs. 210.23) due to reduced ring size .

Substituent Effects :

  • Halogenation (e.g., bromo and difluoro groups in CAS 2128657-45-2) enhances electrophilicity, making the compound suitable for Suzuki-Miyaura cross-coupling reactions .
  • Hydroxyl groups (e.g., CAS 85230-37-1) increase hydrophilicity but reduce stability under acidic conditions .

Synthetic Utility: The target compound and its analogs are synthesized via tandem or domino reactions involving pyrazole precursors and carbonyl compounds . For example, pyrazolo-triazolodiazepines are formed via azide-alkyne cycloadditions .

Safety Profiles :

  • The target compound’s H335 (respiratory irritation) distinguishes it from simpler analogs like CAS 85230-37-1, which lacks fused rings and associated hazards .

Biological Activity

Ethyl 5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H14N2O3C_{10}H_{14}N_{2}O_{3} with a molecular weight of approximately 210.24 g/mol. The compound features a bicyclic system containing both nitrogen and oxygen heteroatoms which contribute to its reactivity and interaction with biological targets .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Cyclization reactions : Utilizing precursors that allow for the formation of the pyrazolo-oxazepine core.
  • Functional group modifications : To enhance solubility and bioactivity.
  • Purification techniques : Such as recrystallization or chromatography to ensure high purity levels.

Biological Activities

Preliminary studies indicate that this compound may exhibit various biological activities:

  • Antitumor Activity : Similar compounds in the pyrazole class have shown significant antitumor effects against various cancer cell lines. For instance, derivatives have been reported to inhibit BRAF(V600E) and EGFR kinases effectively .
  • Antifungal Properties : Pyrazole derivatives have demonstrated notable antifungal activity against phytopathogenic fungi. This compound's structural similarity to effective antifungals suggests potential in this area .
  • Anti-inflammatory Effects : Some pyrazole derivatives are known for their anti-inflammatory properties. The carboxylate group in this compound may enhance its interaction with inflammatory pathways .

Case Studies

  • Antitumor Efficacy :
    A study evaluated various pyrazole derivatives for their cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain modifications led to enhanced cytotoxicity and potential synergistic effects when combined with conventional chemotherapeutics like doxorubicin .
  • Antifungal Activity :
    In vitro assays demonstrated that some synthesized pyrazole carboxamide derivatives exhibited significant antifungal activity against species such as Rhizoctonia solani, highlighting the potential therapeutic applications of related compounds .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Characteristics
Ethyl 6-(hydroxymethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylateHydroxymethyl substitutionPotentially enhanced solubility
Ethyl 5-(2-fluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylateFluorophenyl groupIncreased lipophilicity
Ethyl 5-(trifluoroethoxy)-6-hydroxy-7H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamideTrifluoroethoxy substitutionModifies electronic properties affecting receptor interaction

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or tandem reactions. For example, ethyl chloroacetate reacts with intermediates in the presence of K₂CO₃ in DMF, as seen in analogous heterocyclic syntheses . Tandem reactions involving azidomethylpyrazole derivatives and cyanoacetamides in THF with t-BuOK also yield structurally similar fused heterocycles .

Q. What spectroscopic techniques are employed to confirm the structure of this compound?

  • Methodological Answer : Key techniques include:

  • ¹H NMR : To analyze proton environments, such as distinguishing pyrazole/oxazepine ring protons (e.g., δ 7.39 ppm for pyrazole protons in related compounds) .
  • IR Spectroscopy : To identify carbonyl (C=O) and ether (C-O-C) functional groups .
  • X-ray crystallography : For resolving crystal packing and verifying fused-ring geometry, as demonstrated for similar imidazo-benzothiazoles .

Q. What solvents and catalysts are critical in its synthesis, and how do they influence reaction efficiency?

  • Methodological Answer :

  • DMF : Acts as a polar aprotic solvent, enhancing nucleophilicity in substitution reactions .
  • THF : Facilitates tandem cyclization reactions under basic conditions (e.g., with t-BuOK) .
  • K₂CO₃ : A mild base for deprotonation without side reactions .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

  • Methodological Answer :

  • Catalyst Screening : Test alternatives to t-BuOK (e.g., DBU) to improve cyclization efficiency .
  • Solvent Optimization : Compare DMF with DMAc or NMP for better solubility of intermediates .
  • Reaction Time/Temperature : Prolonged reflux (e.g., 5–8 hours) in THF may enhance azide-alkyne cycloaddition yields .

Q. What strategies address contradictory data in spectroscopic analysis (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer :

  • Dynamic NMR Studies : Resolve conformational exchange broadening by analyzing temperature-dependent spectra .
  • Computational Validation : Compare experimental ¹H NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .
  • Isotopic Labeling : Use ¹³C-labeled intermediates to trace regiochemistry in ambiguous reactions .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Methodological Answer :

  • Core Modifications : Introduce substituents at the pyrazole C-3 or oxazepine C-7 positions to assess steric/electronic effects .
  • Bioactivity Assays : Screen derivatives for anti-proliferative activity (e.g., MCF7/HER2 inhibition) using protocols from tetrazoloquinazoline studies .
  • Docking Studies : Map interactions with targets like RSV polymerase using PyMOL or AutoDock .

Q. What are the challenges in achieving regioselectivity during functionalization of the fused heterocyclic core?

  • Methodological Answer :

  • Directing Groups : Install electron-withdrawing groups (e.g., -NO₂) at specific positions to guide electrophilic substitution .
  • Protecting Group Strategy : Use Boc or Fmoc to block reactive sites during multi-step syntheses .
  • Microwave-Assisted Synthesis : Reduce side reactions by accelerating reaction kinetics under controlled conditions .

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